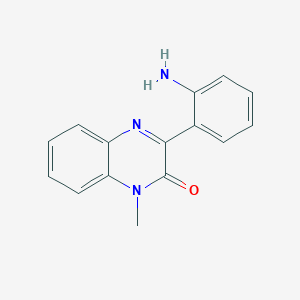

3-(2-aminophenyl)-1-methyl-2(1H)-quinoxalinone

Description

Historical Evolution of Quinoxaline (B1680401) and Quinoxalinone Research

The journey into the world of quinoxalines began in the late 19th century, with the first synthesis of a quinoxaline derivative reported in 1884 by Korner and Hinsberg through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govnih.govmdpi.com This foundational reaction laid the groundwork for the exploration of this new class of nitrogen-containing heterocycles. Early research primarily focused on the synthesis and basic characterization of various quinoxaline derivatives.

The 20th century witnessed a surge in interest as the biological activities of quinoxalines and their oxidized counterparts, quinoxalinones, began to be unveiled. researchgate.net Researchers started to explore their potential in medicinal chemistry, leading to the discovery of compounds with a wide array of pharmacological properties. thieme-connect.commdpi.comacs.orgresearchgate.net The development of new synthetic methodologies, including the use of various catalysts and reaction conditions, has further expanded the accessible chemical space of these compounds. In recent years, a significant shift towards greener and more efficient synthetic protocols, such as microwave-assisted and one-pot syntheses, has been observed, reflecting a broader trend in organic chemistry. nih.gov

Importance of Quinoxalinone Core Structures in Contemporary Chemical Sciences

The quinoxalinone core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.gov This versatility has led to the development of quinoxalinone derivatives with a broad spectrum of biological activities, including but not limited to, antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. The ability of the quinoxalinone ring system to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, contributes to its ability to bind to diverse biological targets.

Beyond medicinal chemistry, quinoxalinone-based structures have found applications in materials science. Their unique photophysical properties make them suitable for use in organic light-emitting diodes (OLEDs), fluorescent sensors, and as dyes. The rigid, planar structure of the quinoxalinone core, combined with the ability to introduce various functional groups, allows for the fine-tuning of their electronic and optical properties.

Structural Features and Classification of 3-(2-aminophenyl)-1-methyl-2(1H)-quinoxalinone within the Quinoxalinone Family

This compound is a derivative of the fundamental quinoxalin-2(1H)-one core. Its structure is characterized by three key features:

Quinoxalin-2(1H)-one Backbone: This bicyclic system consists of a benzene (B151609) ring fused to a pyrazin-2(1H)-one ring. The presence of the carbonyl group and the nitrogen atoms defines its chemical reactivity and physical properties.

3-(2-aminophenyl) Substituent: At the C3 position of the quinoxalinone ring, there is a phenyl group which itself is substituted with an amino group at the ortho position. This substituent introduces additional functional and conformational characteristics.

1-Methyl Group: The nitrogen atom at the N1 position of the quinoxalinone ring is methylated. This N-alkylation is a significant modification that influences the compound's solubility, steric hindrance, and potential for hydrogen bonding.

Based on these features, this compound can be classified as a 3-aryl-1-alkyl-quinoxalin-2(1H)-one . The presence of the reactive amino group on the phenyl ring also categorizes it as a functionalized derivative with potential for further chemical transformations.

Below is a table summarizing the key structural information for the parent compound, 3-(2-aminophenyl)quinoxalin-2(1H)-one.

| Property | Value |

| CAS Number | 91658-79-6 |

| Molecular Formula | C₁₄H₁₁N₃O |

| Molecular Weight | 237.26 g/mol |

Interactive Data Table: Click on the headers to sort the information.

Rationale for Academic Investigation of this compound and its Analogues

The academic investigation into this compound and its analogues is driven by several key factors:

Synthetic Utility: The presence of the primary amino group on the C3-phenyl substituent provides a reactive handle for a variety of chemical modifications. This makes the compound a valuable intermediate for the synthesis of more complex heterocyclic systems, such as benzimidazoles and other fused polycyclic structures. The quinoxalinone core itself can undergo various reactions, and the interplay between the functionalities on the core and the substituent offers a rich field for synthetic exploration.

Medicinal Chemistry Scaffolding: As a member of the quinoxalinone family, this compound and its derivatives are of interest for their potential biological activities. The 3-arylquinoxalinone motif is a common feature in many biologically active molecules. The introduction of the aminophenyl group allows for the exploration of structure-activity relationships (SAR) by modifying the amino group or the phenyl ring. N-methylation at the 1-position is a common strategy in drug design to modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Development of Novel Materials: The extended π-system of the 3-aryl-quinoxalinone structure, which can be further extended through reactions of the amino group, makes these compounds potential candidates for the development of new organic materials with interesting photophysical properties. The N-methylation can also influence the solid-state packing and intermolecular interactions, which are crucial for material properties.

In essence, the academic interest in this compound lies in its potential as a versatile building block for creating novel compounds with tailored properties for applications in medicine and materials science.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-aminophenyl)-1-methylquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-18-13-9-5-4-8-12(13)17-14(15(18)19)10-6-2-3-7-11(10)16/h2-9H,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJYDNPGZUQOLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C(C1=O)C3=CC=CC=C3N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Aminophenyl 1 Methyl 2 1h Quinoxalinone and Its Derivatives

Classical Condensation Reactions for Quinoxalinone Core Formation

The fundamental structure of quinoxalinones is traditionally assembled through condensation reactions that unite a 1,2-diamine with a 1,2-dicarbonyl compound. This foundational method has been adapted in several ways to produce a variety of quinoxalinone derivatives.

Reactions of o-Phenylenediamines with α-Dicarbonyl Compounds

The most common and versatile method for synthesizing the quinoxalinone ring system is the condensation of an o-phenylenediamine (B120857) with an α-dicarbonyl compound, such as an α-ketoacid or its ester. sapub.org In the context of synthesizing the target molecule, this would involve the reaction of N-methyl-o-phenylenediamine with a suitable α-dicarbonyl compound bearing a protected amino group or a precursor group at the desired position. A plausible route involves the condensation of N-methyl-o-phenylenediamine with an α-ketoester containing a 2-nitrophenyl group, which can later be reduced to the desired aminophenyl group.

These reactions are typically carried out in a suitable solvent, such as ethanol (B145695) or acetic acid, and may be catalyzed by an acid. sapub.org The general mechanism involves the initial formation of a Schiff base between one of the amino groups of the diamine and one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the quinoxalinone ring.

A variety of catalysts can be employed to facilitate this reaction, including Brønsted acids and Lewis acids. The choice of catalyst and reaction conditions can influence the reaction rate and the yield of the final product.

| Reactants | Catalyst/Solvent | Product |

| o-Phenylenediamine, α-Dicarbonyl Compound | Acidic (e.g., Acetic Acid) | Quinoxalinone Derivative |

| N-methyl-o-phenylenediamine, α-Ketoester | Lewis Acid | 1-Methylquinoxalin-2(1H)-one Derivative |

Utilization of α-Halogenocarbonyls and α-Hydroxycarbonyls

Variations of the classical condensation reaction utilize α-halogenocarbonyls and α-hydroxycarbonyls as surrogates for α-dicarbonyl compounds. sapub.org When reacting with o-phenylenediamines, these substrates can lead to the formation of the quinoxalinone core. For instance, the reaction of an o-phenylenediamine with an α-haloketone proceeds through an initial nucleophilic substitution followed by cyclization and oxidation. Similarly, α-hydroxyketones can be oxidized in situ to the corresponding α-dicarbonyl compounds, which then react with the diamine.

Cyclocondensation Approaches

Cyclocondensation is a broad term that encompasses the formation of a ring system through the joining of two or more molecules with the elimination of a small molecule, such as water. In the synthesis of quinoxalinones, this typically refers to the one-pot reaction between the diamine and the dicarbonyl compound. The efficiency of the cyclocondensation can be influenced by factors such as the reactivity of the starting materials, the solvent, the temperature, and the presence of a catalyst.

A key strategy for the synthesis of 3-(2-aminophenyl)-1-methyl-2(1H)-quinoxalinone involves the cyclocondensation of N-methyl-o-phenylenediamine with an α-ketoacid or ester bearing a 2-nitrophenyl group. The resulting 3-(2-nitrophenyl)-1-methyl-2(1H)-quinoxalinone can then be subjected to a reduction reaction to convert the nitro group to an amino group, yielding the final target molecule. nih.govrug.nl

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. udayton.edunih.govresearchgate.netnih.govnih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner products compared to conventional heating methods.

In the context of quinoxalinone synthesis, microwave irradiation can be effectively applied to the condensation reaction between o-phenylenediamines and α-dicarbonyl compounds. sapub.org This method often allows for the use of less harsh reaction conditions and can sometimes be performed in the absence of a solvent. For the synthesis of this compound and its derivatives, a microwave-assisted approach could be employed for both the initial cyclocondensation step and potentially for the subsequent reduction of the nitro group precursor.

| Reaction Type | Conditions | Advantages |

| Condensation of diamine and dicarbonyl | Microwave irradiation, optional catalyst | Reduced reaction time, higher yields |

| Synthesis of 3-aryl-quinoxalin-2-ones | Microwave, solvent-free | Environmentally friendly, efficient |

Catalyst-Free and Solvent-Free Reaction Conditions

The development of catalyst-free and solvent-free synthetic methods is a primary goal of green chemistry. organic-chemistry.org Eliminating the need for a catalyst simplifies the purification process and reduces waste. Similarly, avoiding the use of volatile organic solvents minimizes environmental pollution and health hazards.

Several studies have reported the successful synthesis of quinoxaline (B1680401) derivatives under catalyst-free and solvent-free conditions, often with the aid of microwave irradiation. udayton.eduresearchgate.net These reactions are typically performed by simply mixing the reactants and exposing them to microwave energy. The high temperatures and pressures generated within the microwave reactor can be sufficient to drive the reaction to completion without the need for a catalyst or solvent. This approach offers a highly efficient and environmentally benign route to quinoxalinone derivatives.

Aqueous Medium Synthesis

The use of water as a solvent in organic synthesis represents a significant step towards greener chemistry. nih.gov For the synthesis of quinoxalinone derivatives, aqueous media offer benefits such as low cost, non-flammability, and simplified purification processes. Catalyst-free methods for synthesizing quinoxalinones have been developed using water as the solvent, involving the reaction of α-keto acids with benzene-1,2-diamines. organic-chemistry.org Products from these reactions can often be purified by simple filtration and washing. organic-chemistry.org

In some protocols, the addition of water to an organic solvent system has been shown to improve reaction efficiency. For instance, a three-component reaction for synthesizing 3-trifluoroalkylquinoxalin-2(1H)-ones found that a 4:1 mixture of acetonitrile (B52724) and water provided the highest product yield. nih.gov Furthermore, ionic liquid-catalyzed syntheses of quinoxalines have been effectively performed using water as the green solvent, demonstrating the versatility of aqueous conditions. nih.govrsc.org

Application of Recyclable Catalysts

The development of recyclable catalysts is a cornerstone of sustainable chemical synthesis, aiming to reduce waste and cost. nih.gov In the context of quinoxalinone synthesis, several heterogeneous and recyclable catalytic systems have been explored.

One notable example is the use of ionic liquid 1-methyl-3-(3-trimethoxysilylpropyl) imidazolium (B1220033) hydrogen sulfate (B86663) functionalized cellulose. nih.gov This heterogeneous catalyst proved highly effective for the condensation reaction between o-phenylenediamines and 1,2-dicarbonyl compounds in water, affording quinoxaline products in excellent yields. nih.gov Another approach involves a recyclable Z-scheme V₂O₅/g-C₃N₄ heterojunction, which catalyzes the C-H trifluoromethylation of quinoxalin-2(1H)-ones under visible light. organic-chemistry.org Supported acidic ionic liquids have also been developed, demonstrating high efficiency and recoverability in the synthesis of related heterocyclic structures like mono- and bis-4,5-dihydropyrrolo[1,2-a]quinoxalines in water. researchgate.net

| Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Ionic Liquid Functionalized Cellulose | Condensation | Heterogeneous, effective in water, recyclable. | nih.gov |

| Z-scheme V₂O₅/g-C₃N₄ | C-H Trifluoromethylation | Visible-light mediated, heterogeneous. | organic-chemistry.org |

| Supported Acidic Ionic Liquid ([PPy]HSO₄@nSiO₂) | Pictet-Spengler type reaction | Highly efficient, green, recoverable, selective synthesis in water. | researchgate.net |

Catalyst-Mediated Synthetic Pathways

Catalysis is fundamental to the modern synthesis of quinoxalinones, enabling reactions under milder conditions with greater efficiency and selectivity. mtieat.orgresearchgate.net Various catalytic systems, including Lewis and Brønsted acids, transition metals, and ionic liquids, have been successfully employed to construct and functionalize the quinoxalinone core. nih.govsapub.org

Role of Lewis and Brønsted Acid Catalysts

Both Lewis and Brønsted acids play crucial roles in facilitating the synthesis of quinoxaline and its derivatives. Brønsted acid catalysts, such as N, N, N-trimethyl-N-propane-sulfonic acid ammonium (B1175870) hydrogen sulfates, can enhance the nucleophilic character of 1,2-dicarbonyl compounds by protonating the carbonyl groups. nih.govsapub.org This activation facilitates the subsequent nucleophilic attack by the diamine, leading to cyclization and dehydration to form the quinoxaline ring. nih.gov

Acid-catalyzed reactions are classic examples of the Pictet-Spengler reaction, which can be used to synthesize complex fused systems like 4-aryl substituted pyrrolo[1,2-a]quinoxalines. nih.gov In some cases, a combination of Brønsted and Lewis acids can be used to promote cascade cyclization reactions, demonstrating a powerful strategy for constructing complex heterocyclic frameworks. rsc.org

Transition Metal Catalysis (e.g., Fe, Pt(IV), Au)

Transition metals are widely used catalysts due to their variable oxidation states and ability to activate substrates, making them highly effective for synthesizing and functionalizing quinoxalinones. mtieat.orgresearchgate.net

Iron (Fe): Iron catalysts are attractive due to their low cost and abundance. nih.gov Iron-catalyzed transfer hydrogenation has been used to synthesize pyrrolo[1,2-a]quinoxalines from alcohols and 1-(2-nitrophenyl)pyrroles. mtieat.org Iron catalysis has also been employed for the cyanoalkylation of quinoxalin-2(1H)-ones. researchgate.net

Gold (Au): Gold catalysts have been utilized in the reaction of pyrrole-substituted anilines with alkynes to afford substituted pyrrolo[1,2-a]quinoxalines. sapub.org

Copper (Cu): Copper catalysts have proven effective for various functionalization reactions on the quinoxalinone scaffold. nih.gov For example, CuI has been used to catalyze the C-3 carbamoylation of quinoxalin-2(1H)-ones. researchgate.net CuCl can catalyze a three-component synthesis to introduce both C-C and C-O bonds, forming 3-substituted quinoxalin-2(1H)-ones containing ether units. nih.gov

Palladium (Pd): Palladium catalysts, such as PdCl₂, have been used in the one-pot synthesis of 2,3-disubstituted quinoxaline derivatives from the oxidation of alkynes with o-phenylenediamine. sapub.org

| Metal Catalyst | Reaction Type | Example Substrates | Reference |

|---|---|---|---|

| Iron (Fe) Complex | Transfer Hydrogenation / Annulation | Alcohols and 1-(2-nitrophenyl)pyrroles | mtieat.org |

| Gold (Au) | Cyclization | Pyrrole-substituted anilines and alkynes | sapub.org |

| Copper (CuCl) | Three-component C-C/C-O bond formation | Quinoxalin-2(1H)-one, styrene, and tert-butyl peroxybenzoate | nih.gov |

| Palladium (PdCl₂) | Oxidative Cyclization | o-phenylenediamine and alkynes | sapub.org |

Ionic Liquid Catalysis

Ionic liquids (ILs) have emerged as green and efficient catalysts and reaction media for quinoxaline synthesis. nih.gov Their low vapor pressure, thermal stability, and recyclability make them attractive alternatives to traditional volatile organic solvents. nih.gov

Acid-functionalized ionic liquids can act as bifunctional catalysts. rsc.org For example, 1-methyl-3-(3-trimethoxysilylpropyl) imidazolium hydrogen sulfate serves as a heterogeneous Brønsted acid catalyst that can be easily recovered and reused. nih.gov This catalyst effectively promotes the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds in water. nih.gov Task-specific ionic liquids like N, N, N-trimethyl-N-propane-sulfonic acid ammonium hydrogen sulfates have also been used as recyclable catalysts for quinoxaline synthesis in water. sapub.org These systems often feature simple operation and an environmentally friendly workup procedure. rsc.org

Functionalization Strategies on the Quinoxalinone Scaffold

Direct C-H bond functionalization has become a powerful tool for modifying the quinoxalinone scaffold, particularly at the C3 position. researchgate.netresearchgate.net This approach avoids the need for pre-functionalized substrates, enhancing atom economy and simplifying synthetic routes. nih.gov Quinoxalinones are privileged structures in medicinal chemistry, and the development of new synthetic strategies for their functionalization is of great interest. polito.itresearchgate.netnih.gov

A wide array of functional groups can be introduced onto the quinoxalinone core through various catalytic and non-catalytic methods:

Alkylation: C3-alkylation can be achieved through photoredox catalysis using alkylborates or via organophotoredox catalysis with feedstock chemicals like aldehydes, alcohols, and ethers. organic-chemistry.org

Arylation: Photoredox-catalyzed direct arylation using diaryliodonium triflates provides efficient access to 3-arylquinoxalin-2-(1H)-ones under mild conditions. organic-chemistry.org

Trifluoromethylation and Trifluoroalkylation: These reactions are important for introducing fluorine-containing groups. researchgate.net Methods include K₂S₂O₈-mediated three-component reactions and visible-light-induced protocols. nih.gov

Amidation and Carbamoylation: Copper-catalyzed direct carbamoylation at the C3 position has been reported. researchgate.net Visible-light-promoted decarboxylative C-3 carbamoylation offers a metal-free alternative. researchgate.net

Alkoxylation: A facile and catalyst-free method for the alkoxylation of quinoxalin-2(1H)-ones involves a cross-dehydrogenative coupling with alcohols using PhI(OTFA)₂ as an oxidant. organic-chemistry.org

| Functionalization Type | Key Reagents/Catalysts | Conditions | Reference |

|---|---|---|---|

| Alkylation | Alkylborates / Photoredox catalyst | Visible light | organic-chemistry.org |

| Arylation | Diaryliodonium triflates / Photoredox catalyst | Visible light, mild conditions | organic-chemistry.org |

| Trifluoroalkylation | CF₃SO₂Na, Alkenes, K₂S₂O₈ | Metal-free, CH₃CN/H₂O | nih.gov |

| Carbamoylation | N-phenylhydrazinecarboxamide, CuI, BPO | DMSO, 100 °C | researchgate.net |

| Alkoxylation | Primary or secondary alcohols, PhI(OTFA)₂ | Catalyst-free, cross-dehydrogenative coupling | organic-chemistry.org |

Introduction of Amino and Alkyl Substituents

The construction of the this compound scaffold typically begins with the synthesis of the precursor, 3-(2-aminophenyl)-2(1H)-quinoxalinone. A common method for this initial step is the condensation reaction of o-phenylenediamine with isatin (B1672199) or its derivatives. For instance, the reaction of N-acetylisatine with 4,5-dimethyl-1,2-diaminobenzene yields 3-(2-acetylaminophenyl)-6,7-dimethyl-1,2-dihydro-quinoxaline-2-one, which upon alkaline hydrolysis, furnishes the corresponding 3-(2-aminophenyl) derivative psu.edu. This suggests a general route where o-phenylenediamine is reacted with an appropriate isatin derivative to form the 3-(2-aminophenyl)quinoxalin-2(1H)-one core.

Once the 3-(2-aminophenyl)-2(1H)-quinoxalinone precursor is obtained, the introduction of the methyl group at the N-1 position of the quinoxalinone ring is typically achieved through N-alkylation. This reaction is generally carried out by treating the precursor with a methylating agent in the presence of a base. Common methylating agents include dimethyl sulfate or methyl iodide. The reaction of a quinoxalinone with an alkyl halide in the presence of a base like potassium carbonate in a suitable solvent such as dry acetone (B3395972) is a well-established method for N-alkylation sapub.orgresearchgate.net.

Further introduction of other alkyl substituents at the N-1 position can be achieved using various alkyl halides, such as ethyl bromide, in the presence of a base like potassium hydroxide (B78521) in a solvent like dioxane sapub.org.

Table 1: Synthesis of this compound

| Step | Reactants | Reagents and Conditions | Product |

| 1 | o-phenylenediamine, N-acetylisatin | Condensation, followed by alkaline hydrolysis | 3-(2-aminophenyl)-2(1H)-quinoxalinone |

| 2 | 3-(2-aminophenyl)-2(1H)-quinoxalinone, Methyl iodide | K₂CO₃, dry acetone | This compound |

Derivatization of the Phenyl and Quinoxalinone Rings

The presence of the reactive amino group on the phenyl substituent and the versatile quinoxalinone core allows for a wide range of derivatization reactions, enabling the synthesis of a diverse library of compounds.

The amino group of the 3-(2-aminophenyl) moiety is a key site for functionalization. It can undergo diazotization upon treatment with sodium nitrite (B80452) in an acidic medium psu.eduresearchgate.net. The resulting diazonium salt is a versatile intermediate that can be subjected to various transformations. For example, a Sandmeyer-type reaction with copper(I) halides (CuCl or CuBr) can introduce chloro or bromo substituents onto the phenyl ring nih.gov. Thermal decomposition of the diazonium salt can lead to the formation of a hydroxyl group, yielding a 3-(2-hydroxyphenyl) derivative psu.edu.

Furthermore, the amino group can participate in cyclocondensation reactions. For instance, heating 3-(2-aminophenyl)-6,7-dimethyl-1,2-dihydro-quinoxaline-2-one in acetic acid leads to an intramolecular cyclization, forming a 2,3-dimethyl-indolo[2,3-b]quinoxaline ring system psu.edu. The amino group can also be acylated with reagents like acetic anhydride (B1165640) or sulfonylated with various sulfonyl chlorides to produce the corresponding amides and sulfonamides, respectively. The synthesis of quinoxaline-containing sulfonamides is a known strategy for creating biologically active molecules mdpi.com.

The quinoxalinone ring itself can also be derivatized. Electrophilic aromatic substitution reactions, such as nitration, have been shown to occur regioselectively on the benzo portion of the quinoxalinone ring. Treatment of quinoxalin-2(1H)-ones with tert-butyl nitrite can lead to nitration at the C7 or C5 position rsc.org.

Table 2: Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions | Functionalized Position/Group | Product Type |

| Diazotization | NaNO₂, HCl | Amino group on phenyl ring | Diazonium salt |

| Sandmeyer Reaction | CuCl or CuBr | Amino group on phenyl ring | 2-Chloro or 2-Bromophenyl derivative |

| Hydroxylation | Thermal decomposition of diazonium salt | Amino group on phenyl ring | 2-Hydroxyphenyl derivative |

| Cyclocondensation | Acetic acid, heat | Amino group and quinoxalinone ring | Indolo[2,3-b]quinoxaline derivative |

| Acylation | Acetic anhydride | Amino group on phenyl ring | Acetamidophenyl derivative |

| Sulfonylation | Sulfonyl chloride | Amino group on phenyl ring | Sulfonamidophenyl derivative |

| Nitration | tert-Butyl nitrite | C5 or C7 of quinoxalinone ring | 5-Nitro or 7-Nitro derivative |

Regioselective Functionalization Approaches

Regioselectivity is a critical aspect in the synthesis of complex molecules, and various strategies have been developed for the selective functionalization of the this compound scaffold.

As mentioned previously, the nitration of the quinoxalin-2(1H)-one ring system demonstrates high regioselectivity, favoring substitution at the C5 or C7 positions rsc.org. This selectivity is governed by the electronic properties of the quinoxalinone core.

The N-alkylation of the quinoxalinone nitrogen is inherently regioselective, occurring specifically at the N-1 position due to the nature of the heterocyclic ring system sapub.orgresearchgate.net.

Furthermore, directed metalation strategies can be employed for regioselective functionalization. For instance, in the analogous quinoline (B57606) system, directed lithiation has been used to achieve regiospecific electrophilic substitution acs.org. While not explicitly demonstrated for this compound, such approaches could potentially be adapted to achieve regioselective functionalization of the quinoxalinone or the pendant phenyl ring by using the existing functional groups to direct the metalation to a specific position. Regioselective halogenation of arenes and heterocycles using N-halosuccinimides in solvents like hexafluoroisopropanol is another powerful tool that could be applied to this system researchgate.net.

Table 3: Examples of Regioselective Functionalization

| Reaction | Position | Reagents | Directing Factors |

| Nitration | C5 or C7 of quinoxalinone | tert-Butyl nitrite | Electronic effects of the quinoxalinone system |

| N-Alkylation | N-1 of quinoxalinone | Alkyl halide, base | Inherent reactivity of the lactam nitrogen |

Reactivity Profile and Mechanistic Insights of 3 2 Aminophenyl 1 Methyl 2 1h Quinoxalinone

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The quinoxaline (B1680401) ring system is generally considered electron-deficient, which influences its susceptibility to aromatic substitution reactions.

Electrophilic Aromatic Substitution: The pyrazine (B50134) ring of the quinoxalinone core is deactivated towards electrophilic attack due to the electron-withdrawing nature of the amide carbonyl and the nitrogen atoms. masterorganicchemistry.comlibretexts.org Consequently, electrophilic substitution, if it occurs, is expected to take place on the benzo portion of the quinoxalinone or on the appended aminophenyl ring. The amino group of the 2-aminophenyl substituent is a strong activating group and an ortho-, para-director, making this ring more susceptible to electrophilic attack than the quinoxalinone's benzene (B151609) ring. libretexts.orglibretexts.org However, under acidic conditions required for many electrophilic aromatic substitution reactions, the amino group will be protonated, diminishing its activating effect.

Cyclization and Ring-Expansion Reactions

A hallmark of the reactivity of 3-(2-aminophenyl)-1-methyl-2(1H)-quinoxalinone is its propensity to undergo intramolecular cyclization and rearrangement reactions, leading to the formation of complex, fused heterocyclic systems.

Formation of Fused Heterocyclic Systems

The proximate arrangement of the amino group on the phenyl substituent and the C2-carbonyl and C3-positions of the quinoxalinone ring facilitates a variety of cyclization reactions. A notable transformation is the acid-catalyzed reaction with ketones, which proceeds through an in-situ formed spiro-quinoxalinone derivative. nih.govsapub.org This intermediate then undergoes a rearrangement to yield 4-(benzimidazol-2-yl)quinolines. rsc.org

This reactivity has been extended to the synthesis of diverse fused systems. For instance, reactions with dicarbonyl compounds can lead to the formation of benzimidazolo[2,1-a]pyrrolo[3,4-c]quinoline derivatives. rsc.org The versatility of this approach allows for the construction of various polycyclic frameworks, including pyrazolo[4,3-c]quinolin-4(5H)-ones and 1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-ones, from appropriately substituted quinoxalinone precursors. researchgate.netnih.gov

Rearrangements of Quinoxalinone-Benzimidazol(on)e Systems

The quinoxalinone-benzimidazole rearrangement is a key transformation in the chemistry of 3-(2-aminophenyl)quinoxalin-2(1H)-ones and related compounds. rsc.orgrsc.orgresearchgate.net This acid-catalyzed process involves the contraction of the pyrazine ring of the quinoxalinone moiety and concomitant formation of a benzimidazole (B57391) ring.

The generally accepted mechanism for the reaction with ketones involves the initial formation of an imine, followed by intramolecular nucleophilic addition to form a spiro-intermediate. rsc.org Subsequent acid-catalyzed ring opening of the pyrazine C3-N4 bond, followed by intramolecular cyclization of the resulting amino group onto the carbamoyl (B1232498) carbonyl and dehydration, leads to the final benzimidazole-substituted quinoline (B57606). rsc.org DFT calculations have provided detailed insights into the energetics of these rearrangements, suggesting that they proceed via an intramolecular SN(ANRORC) mechanism (Addition of Nucleophile, Ring-Opening, and Ring-Closing). researchgate.net

The substituent at the N(1) position of the quinoxalinone, in this case, a methyl group, is transferred to a nitrogen atom of the newly formed benzimidazole ring during the rearrangement. rsc.orgresearchgate.net This rearrangement represents a powerful synthetic tool for accessing complex biheterocyclic motifs from readily available starting materials. researchgate.net

Oxidation and Reduction Pathways

The quinoxalinone core and the aminophenyl substituent can both participate in redox reactions.

Oxidation: The oxidation of quinoxalin-2-ones has been studied, revealing that the pyrazin-2-one ring is susceptible to one-electron oxidation. nih.gov Oxidation of 3-hydroxyquinoxaline-2-carboxyanilide and its N-methyl derivatives has also been reported. rsc.org For this compound, the primary amino group on the phenyl ring is also a potential site for oxidation. The use of various oxidizing agents can lead to a range of products, depending on the reaction conditions. sapub.org For instance, diazotization of the amino group can lead to cyclization, forming a benzofuro[2,3-b]quinoxaline (B5872420) system after thermal decomposition. psu.edu

Reduction: The quinoxalinone system can undergo reduction. For example, 1,2,3,4-tetrahydroquinoxalines can be synthesized from quinoxalin-2-ones via reduction. researchgate.net The nitro group in related nitro-substituted quinoxalinones can be reduced to an amino group, which can then participate in further cyclization reactions. rsc.org The reduction of the quinoxalinone carbonyl group is also a possible transformation.

Derivatization Reactions for Library Synthesis

The structural core of this compound is a valuable scaffold for the generation of chemical libraries for drug discovery and materials science. The reactivity of the quinoxalin-2(1H)-one moiety allows for a variety of derivatization strategies. organic-chemistry.org

Direct C-H functionalization at the C3 position of the quinoxalinone ring is a common approach to introduce molecular diversity. mdpi.com This can be achieved through various methods, including radical reactions and multi-component reactions. mdpi.com The amino group on the phenyl substituent offers another handle for derivatization, such as through acylation, alkylation, or Schiff base formation. masterorganicchemistry.com The development of synthetic routes applicable to parallel synthesis allows for the generation of diverse libraries of 2-carboxamide-3-amino-substituted quinoxalines. nih.gov The combination of these derivatization strategies enables the creation of a wide range of structurally diverse molecules based on the this compound framework.

Reaction Mechanism Elucidation

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction outcomes and designing new synthetic transformations.

As discussed in section 3.2.2, the mechanism of the quinoxalinone-benzimidazole rearrangement has been a subject of significant investigation. researchgate.netrsc.org A plausible mechanism involves a cascade of reactions including imine formation, intramolecular cyclization to a spiro-intermediate, acid-catalyzed ring-opening of the pyrazine ring, and subsequent intramolecular nucleophilic attack and dehydration to form the benzimidazole ring. rsc.org This ANRORC-type mechanism is supported by experimental observations and theoretical calculations. researchgate.net

For other reactions, such as cyclization with dicarbonyl compounds, similar mechanistic pathways involving initial nucleophilic attack followed by cyclization and dehydration are likely. The elucidation of these mechanisms often relies on a combination of spectroscopic analysis of intermediates, kinetic studies, and computational modeling to map the reaction energy profiles.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 3 2 Aminophenyl 1 Methyl 2 1h Quinoxalinone and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule. Different NMR active nuclei can be probed to elucidate specific structural features of quinoxalinone derivatives.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments and Coupling Patterns

¹H NMR spectroscopy is fundamental for identifying the various proton environments within the molecule. For quinoxalinone derivatives, the aromatic protons of the quinoxalin-2(1H)-one core and any attached aryl groups typically resonate in the downfield region of the spectrum, generally between δ 7.00 and 8.40 ppm. nih.gov The specific chemical shifts and coupling patterns (e.g., singlets, doublets, triplets, multiplets) provide information about the substitution pattern on the aromatic rings. For instance, in 6-benzoyl-1,3-dimethyl-2(1H)-quinoxalinone, the aromatic protons appear as a multiplet between 7.9-8.5 ppm. mdpi.com The methyl group attached to the nitrogen atom (N-CH₃) in such derivatives typically shows a singlet signal at a more upfield position, for example, around 3.6 ppm. mdpi.com In the parent compound, 3-(2-aminophenyl)quinoxalin-2(1H)-one, the amine (NH₂) protons present as a broad singlet, and the NH proton of the quinoxalinone ring also gives a characteristic broad singlet, which is exchangeable with D₂O. rsc.org

Interactive Data Table: ¹H NMR Chemical Shifts for Quinoxalinone Analogues

| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| 3-(2-Amino-5-methylphenyl)quinoxalin-2(1H)-one | CH₃ | 2.19 | s | DMSO-d₆ |

| NH₂ | 6.17 | brs | DMSO-d₆ | |

| Ar-H | 6.72-7.86 | m | DMSO-d₆ | |

| NH | 12.47 | brs | DMSO-d₆ | |

| 6-Benzoyl-1,3-dimethyl-2(1H)quinoxalinone | CH₃ | 2.6 | s | CDCl₃ |

| N-CH₃ | 3.6 | s | CDCl₃ | |

| Ar-H | 7.9-8.5 | m | CDCl₃ | |

| 3-(2-Amino-3-bromophenyl)quinoxalin-2(1H)-one | NH₂ | 6.17 | brs | DMSO-d₆ |

| Ar-H | 6.58-7.88 | m | DMSO-d₆ | |

| NH | 12.57 | brs | DMSO-d₆ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides detailed information about the carbon framework of the molecule. In quinoxalinone derivatives, the carbonyl carbon (C=O) of the lactam ring is typically observed in the downfield region of the spectrum, often between δ 151 and 158 ppm. nih.gov The carbons of the aromatic rings and the C=N group also show characteristic signals in the range of δ 106 to 155 ppm. nih.gov For example, in a series of quinoxalinone derivatives, the signals for CO, C=N, and aromatic carbons were observed in the ranges of 158.44–151.23 ppm, 149.25–146.16 ppm, and 155.33–106.66 ppm, respectively. nih.gov Analysis of the ¹³C NMR spectrum of 3-(2-amino-5-methylphenyl)quinoxalin-2(1H)-one revealed signals corresponding to all 15 carbon atoms, with the methyl carbon appearing at 20.7 ppm and the aromatic and quinoxalinone carbons resonating between 115.4 and 156.6 ppm. rsc.org

Interactive Data Table: ¹³C NMR Chemical Shifts for Quinoxalinone Analogues

| Compound | Carbon Type | Chemical Shift (δ, ppm) | Solvent |

| 3-(2-Amino-5-methylphenyl)quinoxalin-2(1H)-one | CH₃ | 20.7 | DMSO-d₆ |

| Aromatic/Quinoxalinone C | 115.4-146.8 | DMSO-d₆ | |

| C=O | 155.1 | DMSO-d₆ | |

| C-N | 156.6 | DMSO-d₆ | |

| 3-(2-Aminophenyl)-7-chloroquinoxalin-2(1H)-one | Aromatic/Quinoxalinone C | 114.9-132.4 | DMSO-d₆ |

| C=O | 155.0 | DMSO-d₆ | |

| C-N | 157.4 | DMSO-d₆ | |

| 3-(2-Amino-3-bromophenyl)quinoxalin-2(1H)-one | Aromatic/Quinoxalinone C | 109.7-134.3 | DMSO-d₆ |

| C=O | 154.9 | DMSO-d₆ | |

| C-N | 156.2 | DMSO-d₆ |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Derivatives

¹⁹F NMR spectroscopy is a highly specific and sensitive technique for the structural elucidation of fluorinated analogues of 3-(2-aminophenyl)-1-methyl-2(1H)-quinoxalinone. nih.gov Due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion, this technique provides a clear window into the electronic environment of the fluorine atoms. biophysics.orgaiinmr.com The chemical shifts in ¹⁹F NMR are highly sensitive to the local molecular environment, making it an excellent tool for identifying the position of fluorine substitution on the aromatic rings. biophysics.org For instance, fluorine substituents on an aromatic ring typically absorb in the region of -200 ppm to -100 ppm. thermofisher.com Furthermore, through-bond scalar couplings between ¹⁹F and ¹H or ¹³C nuclei (JFH and JFC) provide valuable information about the connectivity of the fluorinated moiety within the molecule. nih.goved.ac.uk This technique is particularly useful for confirming the successful incorporation of fluorine atoms and for distinguishing between different positional isomers. nih.govrsc.org

Solid-State NMR for Non-Crystalline Forms

While solution-state NMR is the most common method for the characterization of quinoxalinone derivatives, solid-state NMR (ssNMR) offers a valuable alternative for analyzing materials that are insoluble or non-crystalline. chemrxiv.org Recent advancements in ssNMR techniques, such as cross-polarization magic-angle spinning (CP/MAS), allow for the routine measurement of ¹⁵N NMR chemical shifts in solid organic molecules. researchgate.net This can provide unique insights into the intermolecular interactions and packing arrangements in the solid state, which are not accessible in solution. For quinoxalinone derivatives, ssNMR can be used to study tautomeric equilibria and conformational preferences in the solid form. nih.gov For example, T1 T2* ¹H NMR correlation plots have been used to monitor the mechanochemical formation of quinoxaline (B1680401) derivatives, demonstrating the utility of ssNMR in analyzing solid-state reactions. chemrxiv.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. For instance, the mass spectrum of a quinoxalinone derivative with the molecular formula C₂₀H₁₆N₄O₂ showed a molecular ion peak [M⁺] at m/z 344.23. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. For example, for 3-(2-amino-5-methylphenyl)quinoxalin-2(1H)-one (C₁₅H₁₃N₃O), the calculated mass for [M]⁺ was 251.1059, and the found mass was 251.1053. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The way a molecule breaks apart upon ionization is characteristic of its structure. In the quinoxalinone series, a common fragmentation route involves the cleavage of the lactam ring with the loss of a CO molecule, followed by recyclization. bohrium.com For some derivatives, the primary elimination of the entire sidechain can also be observed. bohrium.com The analysis of these fragmentation pathways helps to confirm the proposed structure of the synthesized compounds. mdpi.com

Interactive Data Table: Mass Spectrometry Data for Quinoxalinone Analogues

| Compound | Molecular Formula | Ionization Mode | [M]⁺ or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| 3-(2-Amino-5-methylphenyl)quinoxalin-2(1H)-one | C₁₅H₁₃N₃O | ESI | 251 | Not Reported |

| 3-(2-Aminophenyl)-7-chloroquinoxalin-2(1H)-one | C₁₄H₁₀ClN₃O | ESI | 271 | Not Reported |

| 3-(2-Amino-3-bromophenyl)quinoxalin-2(1H)-one | C₁₄H₁₀BrN₃O | ESI | 315 | Not Reported |

| 6-Benzoyl-3-methyl-2(1H)quinoxalinone | C₁₆H₁₂N₂O₂ | EI | 264 | Not Reported |

| Quinoxalinone derivative (4e) | C₂₀H₁₆N₄O₂ | EI | 344.23 | 161.14 |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique indispensable for the unambiguous determination of the elemental composition of a compound. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the calculation of a unique elemental formula.

The process involves ionizing the molecule—often using soft ionization techniques like electrospray ionization (ESI)—and measuring its exact mass. The experimentally determined mass is then compared against the theoretical masses of potential elemental formulas. For quinoxaline derivatives, HRMS has been successfully used to confirm their composition. For instance, in the analysis of related quinoxaline compounds, the difference between the calculated exact mass and the experimentally found mass was minimal, confirming the proposed chemical formula. unicatt.it This high degree of accuracy provides strong evidence for the elemental composition, distinguishing between formulas that may have the same nominal mass.

| Compound Analogue | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

|---|---|---|---|

| 2-benzyl-8-chloro-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxaline | C₂₃H₁₈ClN₂ | 357.1153 | 357.1133 |

| 8-chloro-2-(4-chlorobenzyl)-5-phenyl-3H-pyrrolo[1,2,3-de]quinoxaline | C₂₃H₁₇Cl₂N₂ | 391.0763 | 391.0754 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a characteristic spectrum.

For this compound and its analogues, the IR spectrum reveals key absorption bands that confirm the presence of its constituent functional groups. nih.gov The spectrum of a quinoxalinone derivative typically exhibits characteristic stretching absorption bands for the N-H groups of the amine, the aromatic C-H bonds, the C=O of the lactam ring, the C=N bond within the quinoxaline core, and the aromatic C=C bonds. The specific wavenumbers of these absorptions provide a molecular fingerprint, aiding in structural confirmation.

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) for Quinoxalinone Analogues |

|---|---|---|

| N-H (Amine) | Stretch | 3320–3304 |

| C-H (Aromatic) | Stretch | 3109–3009 |

| C=O (Lactam) | Stretch | 1677–1671 |

| C=N (Imin) | Stretch | 1620–1615 |

| C=C (Aromatic) | Stretch | 1580–1412 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of the compound, a detailed map of electron density can be generated. From this map, the exact positions of individual atoms, and thus the complete molecular structure, can be elucidated. This technique has been widely applied to various quinoxaline derivatives to establish their molecular and crystal structures definitively. nih.goviucr.orgresearchgate.netresearchgate.netnih.gov

A primary output of X-ray crystallographic analysis is the precise measurement of bond lengths and bond angles. This data provides quantitative insight into the molecular geometry. For analogues of this compound, such as 1-alkyl-3-phenylquinoxalin-2-ones, crystallographic studies have revealed key structural parameters. For example, the phenyl ring is typically not coplanar with the quinoxaline system. The dihedral angle between the best plane of the phenyl ring and the quinoxaline ring system in 1-nonyl-3-phenylquinoxalin-2-one was found to be 20.40 (9)°. nih.gov This twisting is also reflected in specific torsion angles within the molecule.

| Atoms Involved (Torsion Angle) | Angle (°) |

|---|---|

| C1—C2—C18—C23 | -18.6 (3) |

| N2—C2—C18—C19 | -17.3 (3) |

| Dihedral Angle | |

| Phenyl ring to Quinoxaline ring system | 20.40 (9) |

Beyond defining the structure of a single molecule, X-ray crystallography reveals how molecules pack together in the crystal lattice, governed by a network of intermolecular interactions. These non-covalent forces, such as hydrogen bonds and π-stacking, are crucial in determining the solid-state properties of the material. In the crystal structures of quinoxalinone analogues, a variety of such interactions are observed. rsc.org

Hydrogen bonds, including conventional O—H⋯O and weaker C—H⋯O and C—H⋯N interactions, often link molecules into chains or sheets. nih.govresearchgate.netnih.gov Additionally, π-stacking interactions between the aromatic rings of adjacent quinoxaline moieties are common, characterized by specific centroid-centroid distances. nih.govresearchgate.net These interactions collectively build the supramolecular architecture of the crystal.

| Interaction Type | Description | Distance (Å) | Compound Analogue |

|---|---|---|---|

| O—H⋯O Hydrogen Bond | Links molecules along the b-axis direction. researchgate.net | - | 1-(3-Hydroxypropyl)-3-phenylquinoxalin-2(1H)-one |

| C—H⋯O Hydrogen Bond | Links molecules into chains along the a-axis. nih.gov | H···O = 2.772 | 1-nonyl-3-phenylquinoxalin-2-one |

| C—H⋯N Hydrogen Bond | Links dimers into a 2-D sheet. rsc.org | - | 3,3'-diquinoxaline |

| π–π Stacking | Between inversion-related quinoxaline moieties. nih.gov | Centroid-Centroid = 3.6440 (7) | 3-phenyl-1-{3-[(3-phenylquinoxalin-2-yl)oxy]propyl}-1,2-dihydroquinoxalin-2-one |

| π–π Stacking | Between quinoxaline rings. researchgate.net | Centroid-Centroid = 3.446 (2) | 3,6-dimethyl-1H-quinoxalin-2-one |

Computational and Theoretical Investigations of 3 2 Aminophenyl 1 Methyl 2 1h Quinoxalinone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are widely used to investigate various properties of quinoxalinone derivatives. researchgate.netscispace.comnih.govresearchgate.netiiste.org

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. Using DFT methods, such as the B3LYP functional with a 6-311G(d,p) basis set, researchers can calculate key structural parameters like bond lengths and angles. researchgate.net

For instance, studies on derivatives like 6-chloroquinoxalin-2(1H)-one and 6-methyl-quinoxalin-2(1H)-one reveal how different substituent groups influence the geometry of the quinoxalinone core. The introduction of substituents can alter the planarity of the ring system and the lengths of specific bonds due to electronic effects (inductive and resonance). researchgate.net These calculations provide a detailed three-dimensional picture of the molecule's structure, which is fundamental for understanding its interactions and reactivity.

Table 1: Example of Calculated Bond Lengths (Å) for Quinoxalinone Derivatives using DFT/B3LYP/6-311G(d,p) (Data is illustrative and based on published values for related quinoxalinone compounds) researchgate.net

| Bond | Quinoxaline-2(1H)-one (Q1) | 6-chloroquinoxalin-2(1H)-one (Q2) | 6-methyl-quinoxalin-2(1H)-one (Q3) |

| N1-C2 | 1.387 | 1.388 | 1.392 |

| C2-O12 | 1.217 | 1.216 | 1.250 |

| C3-N4 | 1.287 | 1.287 | 1.303 |

| C5-C6 | 1.413 | 1.412 | 1.412 |

This table is interactive. You can sort the columns by clicking on the headers.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more reactive and easily polarizable. researchgate.net In a study of 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline (B1680401), the HOMO and LUMO energies were calculated to be -6.0504 eV and -3.2446 eV, respectively, resulting in an energy gap of 2.8058 eV. nih.gov This information is crucial for predicting how the molecule will behave in chemical reactions.

Table 2: Example of Frontier Molecular Orbital Energies and Energy Gaps for a Quinoxaline Derivative (Data is illustrative for 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline) nih.gov

| Parameter | Energy (eV) |

| EHOMO | -6.0504 |

| ELUMO | -3.2446 |

| Energy Gap (ΔE) | 2.8058 |

Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool used to identify the electron-rich and electron-poor regions of a molecule. The MEP surface is colored to represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential. researchgate.netrasayanjournal.co.in

For quinoxalinone derivatives, MEP analysis can pinpoint the most likely sites for hydrogen bonding and other non-covalent interactions. Studies on various substituted quinoxalinones show that electron-withdrawing groups, like nitro or chloro, increase the positive potential on certain parts of the molecule, enhancing its electrophilicity. Conversely, electron-donating groups can increase the negative potential in other areas. researchgate.netresearchgate.net This analysis is vital for predicting intermolecular interactions and the initial steps of reaction mechanisms.

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the reactivity and stability of a molecule. These global reactivity descriptors provide a more detailed picture than the energy gap alone. rasayanjournal.co.in

Key descriptors include:

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): (I + A) / 2. Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): (I - A) / 2. Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. researchgate.net

Chemical Softness (S): 1 / (2η). The reciprocal of hardness; soft molecules are more reactive.

Electrophilicity Index (ω): χ² / (2η). Measures the propensity of a species to accept electrons.

These descriptors are instrumental in comparing the reactivity of different quinoxalinone derivatives and rationalizing their observed chemical behavior. rasayanjournal.co.in

Table 3: Example of Calculated Global Reactivity Descriptors (in eV) for a Quinoxaline Derivative (Calculated from the illustrative data in Table 2)

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.0504 |

| Electron Affinity (A) | 3.2446 |

| Electronegativity (χ) | 4.6475 |

| Chemical Hardness (η) | 1.4029 |

| Chemical Softness (S) | 0.3564 |

| Electrophilicity Index (ω) | 7.6966 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model conformational changes, molecular flexibility, and interactions with surrounding molecules, such as solvents.

While DFT is excellent for finding a single lowest-energy structure, molecules are not static. They possess conformational flexibility, especially around single bonds. MD simulations are used to explore the potential energy surface of a molecule and identify its stable conformers.

For a molecule like 3-(2-aminophenyl)-1-methyl-2(1H)-quinoxalinone, rotation around the single bond connecting the aminophenyl group to the quinoxalinone ring would be of particular interest. An MD simulation can reveal the preferred dihedral angles and the energy barriers between different rotational isomers (rotamers). This information is crucial for understanding how the molecule's shape influences its ability to interact with biological targets or other reactants. For example, MD simulations have been employed to assess the stability of quinoxalinone derivatives within the active sites of enzymes, confirming that the docked conformation remains stable over the simulation period.

Investigation of Interaction Mechanisms with Substrates or Surfaces

Understanding the intermolecular interactions of quinoxalinone derivatives is crucial for elucidating their biological activity. Computational methods such as Hirshfeld surface analysis are employed to explore and quantify these interactions within a crystal structure. This analysis allows for the visualization of intermolecular contacts and provides a detailed breakdown of the forces governing the molecular packing.

Theoretical calculations using methods like Density Functional Theory (DFT) can further predict the electronic properties of the molecule, such as net atomic charges. nih.gov These calculations can identify which atoms are more likely to participate in interactions. For example, nitrogen atoms in the quinoxaline ring often exhibit high electronegativity, making them likely candidates for forming hydrogen bonds or other intermolecular forces with amino acid residues in a target protein. nih.gov This information is vital for understanding how a ligand like this compound might interact with a biological substrate or the surface of a receptor.

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how quinoxalinone derivatives interact with biological targets such as enzymes and receptors. nih.govrsc.org These studies are fundamental to predicting binding affinities and elucidating the specific interactions that stabilize the ligand-protein complex, thereby providing a basis for understanding the compound's biological activity. nih.govsci-hub.se

Quinoxalinone derivatives have been docked into the active sites of various protein targets to explore their potential as therapeutic agents. These targets include:

Tyrosine Kinases (e.g., EGFR, c-Kit): Crucial in cancer signaling pathways. rsc.orgnih.govsemanticscholar.org

Cyclooxygenase-2 (COX-2): A key enzyme in inflammation. nih.govnih.gov

SARS-CoV-2 Main Protease (3CLpro): Essential for viral replication. researchgate.netrsc.org

DNA Gyrase: A target for antimicrobial agents. johnshopkins.eduresearchgate.net

By simulating the interaction between the quinoxalinone ligand and the protein's binding site, researchers can gain a comprehensive understanding of plausible binding modes and conclude structure-activity relationships. nih.gov

A primary goal of molecular docking is to predict the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which estimates the strength of the interaction between the ligand and its target. A lower binding energy generally indicates a more stable and favorable interaction. Docking simulations also predict the binding mode, which is the specific conformation and orientation of the ligand within the active site.

Studies on various quinoxalinone derivatives have reported a range of binding affinities against different biological targets. These predictions are crucial for ranking potential drug candidates and prioritizing them for further experimental testing.

| Quinoxaline Derivative Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Finding |

|---|---|---|---|

| 1,2,3-triazole-quinoxalinone hybrids | EGFR | -9.57 to -12.03 | Compounds with specific substitutions showed strong binding, suggesting potent anti-cancer activity. nih.gov |

| 2-piperazinyl quinoxaline derivatives | c-Kit Tyrosine Kinase | Not specified | Docking suggested compounds can fit well within the catalytic cavity of the receptor. rsc.orgsemanticscholar.org |

| Pyridazino[4,5-b]quinoxalin-1(2H)-ones | SARS-CoV-2 Main Protease | -6 to -11 | Derivatives with phenyl and nitrophenyl substitutions showed the lowest binding affinities, indicating favorable orientation. researchgate.net |

| Quinoxalin-2(1H)-one derivatives | S. aureus DNA Gyrase | -17.38 to -23.81 | Derivatives exhibited lower binding energies than the co-crystallized ligand, ciprofloxacin. researchgate.net |

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that anchor the ligand in the protein's active site. These interactions are fundamental to the ligand's specificity and activity. The most common interactions observed for quinoxalinone derivatives include:

Hydrogen Bonds: These are crucial for molecular recognition and binding specificity. For example, the oxygen atom of the quinoxalinone ring has been shown to form a hydrogen bond with the amino acid residue Gly175 in a metallo-β-lactamase enzyme. mdpi.com In another study, the carbonyl group of quinazolinone derivatives formed hydrogen bonds with Lys241 and Asn247 residues in the NF-κB receptor. nih.gov

Pi-Pi Interactions: These occur between aromatic rings. The quinoxaline core itself, being aromatic, can engage in pi-pi stacking with aromatic amino acid residues like tyrosine (Tyr) and phenylalanine (Phe) in the active site. For instance, the quinazolinone ring of a related compound was found to have pi-pi interactions with a Tyr355 residue. nih.gov

Arene-Cation Interactions: These are electrostatic interactions between an electron-rich aromatic ring and a positively charged group on an amino acid residue like lysine (Lys) or arginine (Arg).

| Quinoxaline Derivative Class | Target Protein | Interacting Amino Acid Residues | Types of Interactions |

|---|---|---|---|

| Quinoxalinone Schiff's Base | Metallo-β-lactamase | Gly175, Asn176 | Hydrogen bonds, Hydrophobic interactions. mdpi.com |

| Quinoxaline Derivatives | AMPA-receptor | Glu-13, Tyr-16, Tyr-61, Pro-89, Arg-96 | General binding pocket interactions. researchgate.net |

| Quinoxalin-2(1H)-one Derivative | S. aureus DNA Gyrase | Lys1043, Lys460, Glu435, Arg1033 | Hydrogen bonds, Arene-cation interactions. researchgate.net |

| Quinazolinone Derivatives | NF-κB Receptor | Ser240, Lys241, Asn247, Asp271, Arg305 | Hydrogen bonds. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinoxalinone derivatives, QSAR models are developed to predict activities such as anti-tubercular or anticancer effects based on molecular descriptors. ingentaconnect.com

The development of a predictive QSAR model depends on the careful selection of molecular descriptors that represent the physicochemical properties of the molecules, such as topological, electronic, and steric features. ingentaconnect.com Both 2D and 3D-QSAR models have been successfully applied to quinoxaline derivatives to understand the key structural features required for their biological activity. ingentaconnect.com

Structure-Activity Relationship (SAR) studies investigate how modifications to the chemical structure of a compound affect its biological activity. These studies are crucial for understanding the pharmacophore—the essential arrangement of functional groups—required for a molecule to interact with its biological target.

For quinoxalinone derivatives, SAR studies have provided valuable insights into the structural requirements for various biological activities:

Anticancer Activity: SAR studies on quinoxaline urea analogs identified a compound that was approximately 2.5-fold more potent in TNFα-induced NFκB inhibition and 4-fold more potent in inhibiting pancreatic cancer cell growth compared to the parent compound. nih.gov In another study, the introduction of bromo groups into the quinoxaline skeleton was shown to provide better inhibition against lung cancer cells than nitro groups. researchgate.net

Anti-inflammatory Activity: For quinazolinone derivatives targeting inflammatory gene expression, SAR analysis revealed that an aliphatic substituent at a specific position led to good to excellent inhibition. However, the length of the aliphatic chain was critical, as chains longer than eight carbons could cause steric hindrance. nih.gov

Cancer Chemopreventive Activity: SAR studies of various quinoxaline derivatives showed that certain compounds with specific substitutions exhibited stronger inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) activation than the control. nih.gov

These SAR findings are often correlated with molecular docking results to provide a comprehensive picture of how structural changes influence binding interactions and, consequently, biological activity. researchgate.net

The ultimate goal of QSAR and SAR studies is the rational design of new, improved derivatives. By understanding which structural features enhance activity and which are detrimental, medicinal chemists can design new compounds with higher potency, better selectivity, and improved pharmacokinetic profiles. nih.govnih.gov

The process of rational design for quinoxalinone derivatives involves several strategies:

Structural Optimization: Guided by SAR and docking results, new compounds are designed to bear the essential pharmacophoric features and to occupy specific pockets within the target's active site. nih.gov For example, new histone deacetylase (HDAC) inhibitors were designed based on the quinoxaline nucleus to include moieties that could occupy a vacant deep pocket of the HDAC receptor. nih.gov

Bioisosteric Replacement: This involves replacing certain functional groups with others that have similar physical or chemical properties to improve the compound's activity or reduce toxicity.

Lead Optimization: Promising lead compounds identified through screening can be systematically modified based on QSAR models to enhance their biological activity. For instance, a quinoxalinone derivative identified as a promising agent against colorectal cancer was deemed a suitable lead for further optimization to develop more effective anti-CRC agents. nih.gov

Through these computational and theoretical approaches, the development of quinoxalinone-based therapeutic agents can be significantly accelerated, leading to the discovery of novel drugs for a wide range of diseases.

Biological Activities and Mechanistic Insights of Quinoxalinones and Their Analogues Excluding Clinical Outcomes

Interaction with Nucleic Acids and Related Processes

Beyond enzyme inhibition, another significant mechanism of action for quinoxaline-based compounds is their direct interaction with nucleic acids. The planar aromatic structure of the quinoxaline (B1680401) ring system is well-suited for inserting between the base pairs of the DNA double helix, a process known as intercalation. nih.govyoutube.comnih.gov This interaction can distort the DNA structure, interfering with crucial cellular processes such as replication and transcription, and can also inhibit the function of DNA-processing enzymes like topoisomerases. nih.govnih.gov

The natural quinoxaline antibiotics, such as echinomycin (B1671085) and triostin (B1172060) A, are classic examples of DNA bis-intercalators, meaning they possess two planar quinoxaline chromophores that can insert into the DNA helix at two separate sites simultaneously. nih.govnih.gov This mode of binding is highly avid and exhibits sequence specificity, with triostin A preferring CpG steps and a synthetic analogue, TANDEM, showing a preference for TpA sites. nih.govnih.gov The specificity of this binding appears to be driven by a combination of hydrogen bonding between the drug's peptide backbone and the DNA bases, as well as steric and hydrophobic interactions within the DNA minor groove. nih.gov

Inspired by these natural products, numerous synthetic quinoxaline and triazoloquinoxaline derivatives have been designed as DNA intercalators for anticancer applications. nih.govnih.govrsc.org These compounds often act as dual inhibitors, both intercalating into DNA and inhibiting topoisomerase II. nih.govnih.gov The DNA binding affinity of these synthetic analogues can be quantified, with many potent anticancer derivatives showing IC50 values for DNA binding in the micromolar range. nih.govrsc.org

Table 4: DNA Binding Affinity of Selected Triazoloquinoxaline Derivatives

| Compound | DNA Binding IC50 (µM) | Reference |

|---|---|---|

| 12d | 35.33 ± 1.8 | rsc.org |

| 12a | 39.35 ± 3.9 | rsc.org |

| 10c | 42.35 ± 3.9 | rsc.org |

| Doxorubicin (Reference) | 31.27 ± 1.8 | rsc.org |

The mechanism of interaction is not limited to simple intercalation. Certain synthetic quinoxaline derivatives have been shown to induce the formation of unusual DNA superstructures, characterized by a plectonemically oversupercoiled form where distant DNA segments are brought into close proximity. This effect appears to be dependent on specific substitutions on the quinoxaline scaffold and is observed to be GC-specific. Such profound alterations to DNA architecture highlight the complex and varied ways in which quinoxalinone analogues can interact with and disrupt the function of nucleic acids.

Induction of DNA Single- and Double-Stranded Breaks

There is no specific information available in the reviewed literature regarding the ability of 3-(2-aminophenyl)-1-methyl-2(1H)-quinoxalinone to induce DNA single- or double-stranded breaks.

However, studies on related quinoxaline derivatives, particularly quinoxaline 1,4-dioxides (QdNOs), have investigated their genotoxic potential. Research has shown that these compounds can mediate DNA damage. For instance, the production of DNA strand breaks by agents like 2-amino-3-methylimidazo[4,5-f]quinoline (a related heterocyclic compound) has been observed in human liver cells using the Comet assay. nih.gov The process of DNA damage often involves the generation of single-strand breaks (SSBs) as intermediates, which can arise from attacks by reactive oxygen species or enzymatic repair processes. nih.gov The repair of these breaks is a complex cellular process coordinated by proteins such as PARP1 and XRCC1. nih.gov

DNA Intercalation Mechanisms

No specific studies on the DNA intercalation mechanism of this compound were identified.

Research into the broader quinoxaline family demonstrates that DNA intercalation is a significant mechanism of action for some analogues. Synthetic derivatives of quinoxaline antibiotics have been shown to bind strongly to DNA through bifunctional intercalation, a mechanism characteristic of naturally occurring quinoxaline antibiotics like echinomycin. nih.gov This interaction is evidenced by changes in the UV-absorption spectrum and effects on the sedimentation of supercoiled circular DNA. nih.gov Furthermore, certain nih.govsapub.orgresearchgate.nettriazolo[4,3-a]quinoxaline derivatives have been designed and evaluated as DNA intercalators, showing potent activity. nih.govrsc.org Pyrazino-phenanthroline ligands, which share structural similarities with quinoxalines, are also commonly used in transition metal complexes designed as DNA intercalation agents. mdpi.comdoaj.org The quinoxaline scaffold is a core feature of numerous compounds reported to have high anticancer activities through DNA intercalation. nih.gov

Modulation of Cellular Pathways

Effects on Oxidative Stress Pathways

Specific information on the effects of this compound on oxidative stress pathways is not available.

However, research on quinoxaline-1,4-dioxide (QNX) derivatives has shown their ability to modulate the oxidative status in cancer cell lines. nih.gov These compounds are capable of promoting cell damage through the production of Reactive Oxygen Species (ROS). nih.gov For example, one derivative, 2-hydroxyphenazine-1,4-dioxide (2HF), was found to increase the levels of the oxidative stress marker 3-nitrotyrosine (B3424624) in melanoma and glioma cell lines. nih.gov This modulation of the cellular oxidative state suggests that some quinoxaline derivatives could act as potential radiosensitizers in cancer therapy. nih.gov

Inhibition of Enzymes Involved in Cell Proliferation (mechanistic)

While there is no specific information on enzyme inhibition by this compound, the broader class of quinoxalinone derivatives has been studied for this activity.

Quinoxalinone Schiff's bases have been evaluated as inhibitors of cyclooxygenase-2 (COX-2) and lactate (B86563) dehydrogenase A (LDHA), enzymes that play roles in cancer pathogenesis. nih.gov Additionally, various quinoxaline analogues have been identified as inhibitors of several kinases and phosphatases involved in cell proliferation, including p110δ of PI3 kinase, JSP-1, cdc25B, and MAPK phosphatase-1. nih.govresearchgate.net The antiproliferative activity of some 2,3-substituted quinoxalin-6-amine analogs has been linked to the induction of apoptosis through caspase activation and PARP cleavage. nih.govresearchgate.net

| Derivative Class | Target Enzyme(s) | Observed Effect | Reference |

| Quinoxalinone Schiff's Bases | COX-2, LDHA | Inhibition | nih.gov |

| Quinoxaline Analogues | PI3 Kinase (p110δ), JSP-1 | Inhibition | nih.govresearchgate.net |

| Quinoxaline Analogues | cdc25B, MAPK phosphatase-1 | Inhibition | nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Impact of Substituents on Target Binding and Mechanistic Efficacy

Specific SAR studies for this compound are not documented in the available literature.

However, extensive SAR studies on various quinoxaline derivatives provide insights into how structural modifications affect their biological activity. For anticancer quinoxalines, the nature and position of substituents on the quinoxaline and any attached phenyl rings are crucial. mdpi.com

Key SAR Findings for Quinoxaline Derivatives:

Linker Groups: An NH-CO linker at the second position of the quinoxaline nucleus was found to increase activity, whereas aliphatic linkers decreased it. mdpi.com

Substituents on Phenyl Rings: Electron-releasing groups like CH₃ and OCH₃ on an attached phenyl ring tend to decrease activity. mdpi.com In contrast, electron-withdrawing groups can enhance activity; for instance, a chloro-substitution showed excellent activity against certain cancer cell lines. mdpi.com For quinoxalinone Schiff's bases, strong electron-withdrawing substituents (e.g., p-COOH, m-NO₂) on the aryl group increased inhibitory efficiency against enzymes like LDHA. nih.gov

Substituents on the Quinoxaline Core: The presence of an NH or NCH₃ group at certain positions is considered essential for activity. mdpi.com

The table below summarizes the impact of different substituents on the anticancer activity of quinoxaline derivatives as reported in one study. mdpi.com

| Position/Substituent | Effect on Activity |

| Unsubstituted aromatic rings | Higher activity |

| Electron-withdrawing group (Cl) | Higher activity than Br |

| Electron-releasing group (CH₃) | Lower activity |

| NH-CO linker | Increased activity |

| Aliphatic linkers | Decreased activity |

| o,o-dimethoxyphenyl group | Increased activity |

| CF₃ and OCF₃ groups | Decreased activity |

| Secondary amine at C3 | Increased activity |

| Primary/tertiary amine at C3 | Decreased activity |

These general findings for the quinoxaline class highlight the chemical tractability and potential for optimizing the biological activity of these compounds through targeted structural modifications.

After conducting a thorough search for scientific literature on the chemical compound "this compound," it has been determined that there is no available data specifically pertaining to this molecule.

Searches for its biological activities, mechanistic insights, and applications as a biochemical probe or research tool did not yield any relevant results. Similarly, inquiries into its structure-activity relationships also found no specific information.